molecular formula C15H12N2O3 B2503091 3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid CAS No. 872108-08-2

3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid

Cat. No.: B2503091
CAS No.: 872108-08-2
M. Wt: 268.272
InChI Key: ROUKEPGFOKOYLW-UHFFFAOYSA-N
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Description

3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid is a heterocyclic compound with the molecular formula C15H12N2O3. It is known for its unique structure, which combines an imidazo[1,2-a]pyridine moiety with a benzoic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid typically involves the condensation of imidazo[1,2-a]pyridine derivatives with benzoic acid derivatives. One common method includes the use of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: A core structure shared with the compound, known for its broad range of biological activities.

    Benzoic Acid Derivatives: Compounds like 4-aminobenzoic acid and salicylic acid, which have similar functional groups and applications.

Uniqueness

3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid stands out due to its unique combination of the imidazo[1,2-a]pyridine and benzoic acid moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid is a compound that features both an imidazo[1,2-a]pyridine moiety and a benzoic acid structure. This combination of functional groups suggests potential biological activities, particularly in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is known for its diverse pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities. This article aims to explore the biological activity of this compound through various studies and findings.

The molecular formula for this compound is C15H12N2O3C_{15}H_{12}N_2O_3, with a molecular weight of approximately 268.27 g/mol. The compound's structure allows for various interactions within biological systems, primarily due to the presence of the carboxylic acid group and the heterocyclic imidazo[1,2-a]pyridine.

The mechanism of action for this compound involves its ability to interact with specific biological targets. These interactions may inhibit enzymes or modulate receptor activity, which can lead to therapeutic effects against various diseases. For instance, imidazo[1,2-a]pyridine derivatives have been shown to affect multiple signaling pathways critical in cancer and inflammatory processes .

Antimicrobial Activity

Research indicates that compounds containing the imidazo[1,2-a]pyridine structure exhibit significant antimicrobial properties. A study highlighted that derivatives of imidazo[1,2-a]pyridine demonstrated activity against both Gram-positive and Gram-negative bacteria . Specifically, this compound may offer similar benefits due to its structural characteristics.

Anticancer Properties

The potential anticancer effects of imidazo[1,2-a]pyridine derivatives have been documented extensively. For example, certain analogs have been shown to induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival . The presence of the benzoic acid moiety could enhance these effects by improving solubility and bioavailability.

Anti-inflammatory Effects

Imidazo[1,2-a]pyridine compounds are also recognized for their anti-inflammatory properties. Research has indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX . This suggests that this compound may have therapeutic applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the imidazo[1,2-a]pyridine ring can significantly influence its pharmacological profile. For instance:

Compound NameKey FeaturesBiological Activity
Zolpidem Imidazopyridine derivativeSedative/hypnotic
Alpidem Contains a similar scaffoldAntidepressant
Olprinone Cardiovascular agentPositive inotropic effects

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several imidazo[1,2-a]pyridine derivatives against a panel of pathogens. The results showed that compounds similar to this compound exhibited potent activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Study on Anticancer Effects

In vitro studies demonstrated that derivatives with the imidazo[1,2-a]pyridine core could inhibit tumor growth in various cancer cell lines. The mechanism was attributed to the induction of apoptosis through caspase activation pathways . Further research is needed to assess the efficacy of this compound specifically.

Properties

IUPAC Name

3-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-15(19)11-4-3-5-13(8-11)20-10-12-9-17-7-2-1-6-14(17)16-12/h1-9H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUKEPGFOKOYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)COC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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